Product packaging for Anilino(phenoxy)phosphinate(Cat. No.:CAS No. 6254-02-0)

Anilino(phenoxy)phosphinate

Cat. No.: B14725232
CAS No.: 6254-02-0
M. Wt: 248.19 g/mol
InChI Key: MODRBMUFPBRHDE-UHFFFAOYSA-M
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Description

Anilino(phenoxy)phosphinate is a phosphinate ester research chemical of interest in medicinal chemistry and chemical biology. Compounds within this class are frequently investigated as intermediates in organic synthesis and for their potential as enzyme inhibitors or protein-protein interaction (PPI) modulators . Phosphinates and related phosphonates are known to exhibit a range of biological activities, serving as key scaffolds in pharmaceuticals, agrochemicals, and biochemical probes . The anilino and phenoxy substituents suggest potential for targeting specific enzymatic pathways or interacting with protein surfaces, making it a valuable compound for developing new therapeutic leads and studying biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3P- B14725232 Anilino(phenoxy)phosphinate CAS No. 6254-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6254-02-0

Molecular Formula

C12H11NO3P-

Molecular Weight

248.19 g/mol

IUPAC Name

anilino(phenoxy)phosphinate

InChI

InChI=1S/C12H12NO3P/c14-17(15,13-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14,15)/p-1

InChI Key

MODRBMUFPBRHDE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NP(=O)([O-])OC2=CC=CC=C2

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics in Anilino Phenoxy Phosphinate Chemistry

Detailed Mechanistic Pathways of Phosphinate Formation

The synthesis of anilino(phenoxy)phosphinates can be achieved through several key reactions, most notably the Atherton-Todd and Kabachnik-Fields reactions. Understanding the mechanisms of these reactions is crucial for controlling the synthesis and purity of the target compounds.

Analysis of the Atherton–Todd Reaction Mechanism in Anilino(phenoxy)phosphinate Synthesis

The Atherton-Todd reaction is a classical method for the formation of phosphoramidates, which can be adapted for the synthesis of anilino(phenoxy)phosphinates. beilstein-journals.org The reaction typically involves a dialkyl phosphite (B83602), an amine (in this case, aniline), and carbon tetrachloride in the presence of a base. beilstein-journals.orgbeilstein-journals.org

Initially, two primary mechanisms were proposed by Atherton and Todd. beilstein-journals.org The first involved the formation of a dialkyl trichloromethylphosphonate intermediate, while the second, now more widely accepted, suggested the formation of a dialkyl chlorophosphate intermediate. beilstein-journals.org

A more detailed modern interpretation of the mechanism suggests that the reaction is initiated by the formation of a salt between the base (commonly a tertiary amine like triethylamine) and carbon tetrachloride. rsc.org This is followed by the deprotonation of the dialkyl H-phosphonate by the resulting trichloromethanide anion to generate a dialkyl phosphonate (B1237965) anion and chloroform. rsc.org This highly nucleophilic phosphonate anion then attacks the chlorine atom of another carbon tetrachloride molecule (or a related chlorinated species), leading to the formation of the key dialkyl chlorophosphate intermediate. rsc.orgwikipedia.org

In the context of this compound synthesis, a phenyl H-phosphinate would be used as the starting material. The reaction would proceed as follows:

Activation of Carbon Tetrachloride: The tertiary amine base reacts with carbon tetrachloride.

Deprotonation: The phenyl H-phosphinate is deprotonated by the base to form a phenylphosphinate anion.

Chlorination: The phenylphosphinate anion reacts with carbon tetrachloride to form a highly reactive phenylchlorophosphinate intermediate.

Nucleophilic Attack: Aniline (B41778), acting as the nucleophile, attacks the electrophilic phosphorus center of the phenylchlorophosphinate, displacing the chloride ion and forming the desired this compound.

The stereochemistry of the Atherton-Todd reaction has also been a subject of investigation. Studies have shown that the reaction can proceed with either retention or inversion of configuration at the phosphorus center, depending on the specific reactants and reaction conditions. beilstein-journals.org For instance, the use of certain chiral auxiliaries on the phosphorus atom has been shown to lead to stereocontrolled synthesis. beilstein-journals.org

Understanding the Kabachnik–Fields Reaction Mechanism and Rate-Limiting Steps

The Kabachnik–Fields reaction is a three-component condensation reaction that provides a direct route to α-aminophosphonates and related compounds, including anilino(phenoxy)phosphinates. organic-chemistry.orgwikipedia.org The reaction involves a carbonyl compound, an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite or, in this context, a phenyl H-phosphinate). wikipedia.orgnih.gov

The mechanism of the Kabachnik-Fields reaction is highly dependent on the nature of the reactants, particularly the basicity of the amine. organic-chemistry.orgmdpi.com Two primary pathways are generally considered: nih.govmdpi.comsemanticscholar.org

The "Imine" Pathway: This route is favored when using weakly basic amines, such as aniline. organic-chemistry.org In this mechanism, the aniline first condenses with the carbonyl compound (e.g., an aldehyde or ketone) to form an imine (Schiff base) intermediate. nih.govmdpi.com Subsequently, the phenyl H-phosphinate adds across the C=N double bond of the imine in a hydrophosphonylation step to yield the final α-anilinophosphinate product. wikipedia.orgnih.gov Theoretical calculations and in situ IR spectroscopy have provided evidence for the involvement of the imine intermediate in several instances. mdpi.comnih.gov

The "α-Hydroxyphosphonate" Pathway: This pathway is more likely with more basic alkylamines. organic-chemistry.org Here, the hydrophosphoryl compound first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. nih.govmdpi.com This intermediate then undergoes nucleophilic substitution by the amine, with the hydroxyl group being displaced to form the α-aminophosphonate. nih.govmdpi.com

For the synthesis of anilino(phenoxy)phosphinates, the imine pathway is the more probable route due to the lower basicity of aniline. The rate-limiting step in the Kabachnik-Fields reaction can vary. In some cases, the formation of the imine can be the slowest step, while in others, the subsequent hydrophosphonylation of the imine is rate-determining. The use of catalysts, such as Lewis acids, can accelerate the reaction, often by facilitating the formation of the imine intermediate. wikipedia.org

Kinetics of this compound Reactions

The rates of reactions involving anilino(phenoxy)phosphinates are influenced by several factors, including the nature of the substituents on the aromatic rings and the properties of the solvent.

Kinetic Studies of Nucleophilic Displacement at Phosphorus

The rate of nucleophilic displacement is expected to be influenced by the electrophilicity of the phosphorus atom and the nucleophilicity of the attacking species. Electron-withdrawing groups on the phenoxy or anilino moieties would increase the electrophilicity of the phosphorus, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease the reaction rate.

Table 1: Illustrative Relative Rates of Nucleophilic Displacement at Phosphorus in a Hypothetical this compound System

Substituent on Phenoxy Group (Y)Substituent on Anilino Group (Z)Relative Rate
-NO₂-HHigh
-Cl-HModerate
-H-HReference (1)
-OCH₃-HLow
-H-NO₂High
-H-CH₃Low

Note: This table is illustrative and based on general principles of electronic effects in related organophosphorus chemistry. Actual rates would need to be determined experimentally.

Influence of Substituent Effects on Reaction Rates

Substituent effects on the reaction rates of anilino(phenoxy)phosphinates can be quantitatively described using Hammett-type equations. The electronic nature of substituents on both the phenoxy and anilino rings will significantly impact the reaction rate.

For reactions involving nucleophilic attack at the phosphorus center, electron-withdrawing substituents on the phenoxy leaving group would stabilize the developing negative charge in the transition state, leading to an increased reaction rate. Similarly, electron-withdrawing substituents on the anilino group would enhance the electrophilicity of the phosphorus atom, also accelerating the reaction.

Studies on the SNAr reactions of substituted nitrobenzenes with anilines have shown that both electronic and steric effects play a crucial role. researchgate.net For instance, ortho-substituents can introduce steric hindrance that retards the reaction rate. researchgate.net

Table 2: Predicted Influence of Substituents on the Rate of a Hypothetical Reaction of an this compound

Substituent PositionSubstituent TypePredicted Effect on RateRationale
para on PhenoxyElectron-withdrawing (-NO₂)IncreaseStabilizes leaving group
para on PhenoxyElectron-donating (-OCH₃)DecreaseDestabilizes leaving group
para on AnilinoElectron-withdrawing (-CN)IncreaseIncreases electrophilicity of P
para on AnilinoElectron-donating (-CH₃)DecreaseDecreases electrophilicity of P
ortho on AnilinoBulky group (-C(CH₃)₃)DecreaseSteric hindrance

Note: This table is illustrative and based on established principles of physical organic chemistry.

Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism. For reactions involving charged or highly polar transition states, the polarity of the solvent is a critical factor.

In the context of this compound chemistry, reactions that proceed through a more polar transition state than the ground state will be accelerated by polar solvents. For example, a nucleophilic displacement reaction at phosphorus that involves charge separation in the transition state would be faster in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) compared to a nonpolar solvent like cyclohexane. nih.gov This is because the polar solvent can better stabilize the charged transition state. nih.gov

The effect of the solvent can be complex. For instance, the hydrolysis of some phosphate (B84403) esters shows a decrease in rate in mixed aqueous-organic solvents up to a certain point, after which the rate increases sharply. nih.gov This highlights the intricate interplay of solvent-solute interactions. The ability of the solvent to form hydrogen bonds can also be a significant factor, particularly when protic nucleophiles or leaving groups are involved.

Table 3: General Solvent Effects on the Rate of a Hypothetical Nucleophilic Substitution Reaction of an this compound

SolventDielectric Constant (ε)General Effect on Rate (for a polar transition state)
Cyclohexane2.0Very Slow
Dioxane2.2Slow
Acetone21Moderate
Acetonitrile37Fast
Dimethyl Sulfoxide (DMSO)47Very Fast
Water80Complex (can act as nucleophile)

Note: This table provides a general trend. Specific solvent effects can be more complex and may depend on the specific reaction mechanism.

The hydrolysis of anilino(phenoxy)phosphinates, compounds containing both a nitrogen-phosphorus (P-N) and an oxygen-phosphorus (P-O) bond, is a critical aspect of their chemistry, influencing their stability and reactivity in aqueous environments. The reaction pathways are significantly affected by the pH of the medium, with distinct mechanisms operating under acidic and alkaline conditions. These mechanisms involve the cleavage of either the P-N or the P-O bond, and the preferred pathway is determined by the nature of the substituents and the reaction conditions.

Acidic Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of anilino(phenoxy)phosphinates and related phosphoramidates has been a subject of detailed kinetic studies. In an acidic medium, the reaction is facilitated by the protonation of either the phosphoryl oxygen or the nitrogen atom of the anilino group. nih.gov

The generally accepted mechanism for the acid-catalyzed hydrolysis of many phosphinates involves an initial nucleophilic attack on the phosphorus atom of the P=O unit. mdpi.com For compounds containing a P-N bond, such as this compound, the acid-labile nature of this bond often dictates the reaction course. Protonation typically occurs at the nitrogen atom, which enhances the leaving group ability of the aniline moiety. Subsequently, a water molecule performs a nucleophilic attack on the phosphorus center, leading to the cleavage of the P-N bond and the formation of a phosphinic acid and aniline. nih.gov

An alternative pathway involves the initial protonation of the phosphoryl oxygen. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. Studies on cyclic N-phenyl phosphoramidates have indicated that the initial protonation may occur on the oxygen, leading to the cleavage of an endocyclic P-O bond first. tandfonline.com

The rate of acidic hydrolysis is highly dependent on the concentration of the acid. For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) exhibits a maximum rate at a specific acid concentration (1.5 M HClO₄), with higher concentrations leading to a decrease in the reaction rate, a phenomenon known as acidic inhibition. nih.gov Conversely, studies on compounds like m-Cl-phenyl phosphorotriamidate have shown a continuous increase in the hydrolysis rate with increasing acid concentration up to 7.0 M HCl, indicating its highly basic nature and the prevalence of the conjugate acid species in the reaction. orientjchem.org

The electronic nature of substituents on the aromatic rings also plays a crucial role. Research on the hydrolysis of α-hydroxy-benzylphosphonates demonstrated that electron-withdrawing groups accelerate the reaction, whereas electron-donating groups have a retarding effect. nih.gov This suggests that for anilino(phenoxy)phosphinates, substituents on both the aniline and phenol (B47542) rings would significantly influence the kinetics of hydrolysis.

Table 1: Kinetic Data for Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate at 98(±0.5)°C

HCl [M]10⁵ kₑ (observed) (s⁻¹)10⁵ kₑ (calculated via Neutral Species) (s⁻¹)10⁵ kₑ (calculated via Conjugate Acid Species) (s⁻¹)
0.11.121.12-
0.51.291.29-
1.01.551.55-
2.02.511.550.96
3.04.171.552.62
4.06.311.554.76
5.09.771.558.22
6.015.141.5513.59
7.023.441.5521.89
Data adapted from a study on m-Cl-Phenyl Phosphorotriamidate, a related C-N-P ester, to illustrate the effect of acid concentration. orientjchem.org

Alkaline Hydrolysis Mechanisms

Under alkaline conditions, the hydrolysis of anilino(phenoxy)phosphinates proceeds through a different mechanistic pathway, primarily involving nucleophilic attack by the hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus center. mdpi.com This process is generally irreversible. mdpi.com

The reaction typically follows a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the phosphorus atom. The hydroxide ion attacks the phosphorus, forming a transient pentacoordinate intermediate or transition state. The subsequent departure of a leaving group, either the phenoxide or the anilide ion, results in the final products. Generally, the phenoxide is a better leaving group than the anilide ion, suggesting that P-O bond cleavage is often the favored pathway in alkaline hydrolysis.

Steric effects are a major determinant of the reaction rate in alkaline hydrolysis. Increased steric hindrance around the phosphorus atom significantly slows down the reaction. For example, studies on ethyl dialkylphosphinates have shown a dramatic decrease in the hydrolysis rate as the bulk of the alkyl groups increases. nih.gov This implies that bulky substituents on the anilino or phenoxy rings of this compound would sterically hinder the approach of the nucleophile and reduce the rate of hydrolysis.

The structure of the phosphinate itself also plays a role. It has been observed that five-membered cyclic phosphinates undergo alkaline hydrolysis more rapidly than their acyclic or six-membered cyclic counterparts. researchgate.net The rate of hydrolysis is also influenced by the solvent system, with alcohol-water mixtures often being used for less soluble phosphinates. researchgate.net

Table 2: Relative Rate Constants for Alkaline Hydrolysis of Sterically Hindered Phosphinates

Phosphinate EsterRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120
This table illustrates the significant impact of steric hindrance on the rate of alkaline hydrolysis of phosphinates. nih.gov

Advanced Spectroscopic Characterization Methodologies for Anilino Phenoxy Phosphinate Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships. For anilino(phenoxy)phosphinate, a combination of ¹H, ¹³C, ³¹P, and advanced NMR techniques provides a comprehensive structural picture.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the anilino and phenoxy groups, as well as the N-H proton.

The aromatic protons of the anilino and phenoxy rings typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. researchgate.netresearchgate.net The specific chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings and their connectivity to the phosphorus atom. The protons on the anilino ring are expected to show coupling to each other, resulting in characteristic splitting patterns (e.g., doublets, triplets, or multiplets) that can help in their assignment. reddit.com Similarly, the protons of the phenoxy group will exhibit their own set of signals and coupling patterns.

The proton attached to the nitrogen atom (N-H) is expected to appear as a broader signal, the chemical shift of which can be highly variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. libretexts.org Its chemical shift can range from approximately 3.0 to 5.0 ppm. reddit.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (Anilino)6.8 - 7.5Multiplet
Aromatic H (Phenoxy)7.0 - 7.6Multiplet
N-H3.0 - 5.0Broad Singlet

Note: The predicted chemical shifts are based on typical values for anilino and phenoxy moieties in related organophosphorus compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, attached to oxygen or nitrogen).

The aromatic carbons of both the anilino and phenoxy rings are expected to resonate in the range of 110 to 150 ppm. oregonstate.edu The carbon atoms directly attached to the nitrogen (ipso-carbon of the anilino group) and oxygen (ipso-carbon of the phenoxy group) will have their chemical shifts significantly influenced by these heteroatoms and the phosphorus atom. ucl.ac.ukhuji.ac.il The carbon atoms at the ortho, meta, and para positions of each ring will also exhibit distinct chemical shifts, aiding in the complete assignment of the aromatic regions. youtube.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (Anilino)115 - 145
Aromatic C (Phenoxy)120 - 155

Note: The predicted chemical shifts are based on typical values for anilino and phenoxy moieties in related organophosphorus compounds. Actual experimental values may vary.

³¹P NMR is a highly sensitive and specific technique for probing the chemical environment of phosphorus atoms. wikipedia.org Since ³¹P has a nuclear spin of ½ and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing phosphorus-containing compounds like this compound. huji.ac.il

The chemical shift of the phosphorus atom in this compound is expected to be in the range characteristic for phosphinates, which is typically between 20 and 50 ppm. researchgate.netresearchgate.net The exact chemical shift will be influenced by the nature of the substituents attached to the phosphorus atom, in this case, the anilino and phenoxy groups. The presence of a single, sharp peak in the ³¹P NMR spectrum would be a strong indicator of the purity of the synthesized compound.

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced NMR techniques are indispensable.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within the anilino and phenoxy rings. youtube.com Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the phosphorus atom, for example, by observing correlations between the N-H proton and carbons of the phenoxy group, or between the aromatic protons and the phosphorus atom (if a ¹H-³¹P HMBC is performed). e-bookshelf.de

¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen environment. huji.ac.il For this compound, the ¹⁵N chemical shift would be characteristic of an N-aryl phosphoramidate-like structure. cdnsciencepub.comcdnsciencepub.com The observation of a one-bond coupling constant (¹J(³¹P-¹⁵N)) would provide definitive evidence for the P-N bond. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. libretexts.orgspecac.com The exact position and shape of this band can be influenced by hydrogen bonding.

P=O Stretch: A strong absorption band corresponding to the phosphoryl (P=O) group stretching vibration is anticipated in the range of 1180-1280 cm⁻¹. researchgate.net

P-N Stretch: The P-N stretching vibration typically appears in the region of 900-1000 cm⁻¹. nih.gov

P-O-C (Aryl) Stretch: The asymmetric stretching of the P-O-Ar linkage is expected to give rise to absorptions in the 1150-1240 cm⁻¹ region, while the symmetric stretch is found around 900-1000 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.org

Interactive Data Table: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
P=O Stretch1180 - 1280Strong
P-O-C (Aryl) Stretch900 - 1240Strong
P-N Stretch900 - 1000Medium
Aromatic C=C Stretch1400 - 1600Medium to Weak

Note: The predicted absorption ranges are based on typical values for the respective functional groups. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, polymorphism, and crystallinity of a sample. For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrational modes of its constituent functional groups.

Detailed Research Findings:

Phosphinate Group Vibrations: The P=O stretching vibration is typically a strong and sharp band in the Raman spectrum, expected in the region of 1200-1300 cm⁻¹. The symmetric and asymmetric stretching vibrations of the P-O-C (phenoxy) and P-N (anilino) bonds would also give rise to distinct signals.

Aromatic Ring Vibrations: The phenyl rings of both the phenoxy and anilino moieties will exhibit several characteristic Raman bands. The ring breathing modes are particularly intense and are expected around 1000 cm⁻¹ and 1600 cm⁻¹. C-H stretching vibrations of the aromatic rings would appear at higher wavenumbers, typically above 3000 cm⁻¹.

N-H Vibration: The N-H stretching vibration of the anilino group would be observable, although it is often weaker and broader in Raman than in infrared spectroscopy.

The following table outlines the expected Raman shifts for the key functional groups in this compound based on data for analogous compounds.

Interactive Data Table: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
P=OStretching1200 - 1300
P-O-C (Phenoxy)Symmetric Stretch750 - 850
P-N (Anilino)Symmetric Stretch900 - 1000
Aromatic C=CRing Breathing~1000 and ~1600
Aromatic C-HStretching3000 - 3100
N-HStretching3200 - 3400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. In this compound, the phenyl rings of the anilino and phenoxy groups act as the primary chromophores.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic systems. The anilino and phenoxy groups, when attached to the phosphorus center, will have their absorption characteristics influenced by the electronic nature of the phosphinate moiety.

The primary electronic transitions observed in aromatic compounds are π → π* transitions. The aniline (B41778) and phenol (B47542) moieties exhibit characteristic absorption bands in the UV region. For aniline, two primary absorption bands are typically observed, corresponding to the π → π* transitions of the benzene (B151609) ring. The presence of the nitrogen lone pair in the anilino group can also lead to n → π* transitions, though these are often weaker and may be obscured by the stronger π → π* absorptions.

The following table summarizes the expected electronic transitions and their approximate absorption maxima (λmax) for this compound, based on data for aniline and phenol.

Interactive Data Table: Expected Electronic Transitions for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Anilino Groupπ → π* (Primary Band)~230 - 240
Anilino Groupπ → π* (Secondary Band)~280 - 290
Phenoxy Groupπ → π* (Primary Band)~210 - 220
Phenoxy Groupπ → π* (Secondary Band)~270 - 280

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Detailed Research Findings:

For a compound like this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

While specific mass spectral data for this compound is not widely published, studies on similar compounds, such as ethyl phenyl phenylphosphoramidate, have been conducted using techniques like HPLC-ESI-MS.

The fragmentation of the molecular ion of this compound under mass spectrometric conditions would be expected to proceed through the cleavage of the P-N and P-O bonds. Key fragments would likely include ions corresponding to the anilino and phenoxy moieties, as well as fragments containing the phosphinate core.

The following table presents the expected key ions and their corresponding mass-to-charge ratios for this compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/z
[M+H]⁺[C₁₂H₁₂NPO₂ + H]⁺248.06
[M-C₆H₅O]⁺[C₆H₆NP]⁺123.03
[M-C₆H₅NH]⁺[C₆H₅PO₂]⁺140.00
[C₆H₅NH₂]⁺[C₆H₇N]⁺93.06
[C₆H₅O]⁺[C₆H₅O]⁺93.03

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements within a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and, in conjunction with molecular weight determination from mass spectrometry, confirming its molecular formula.

Detailed Research Findings:

For this compound (C₁₂H₁₂NPO₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.

The following table compares the theoretical elemental composition of this compound with a hypothetical set of experimental results that would be considered acceptable for structural confirmation.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₂H₁₂NPO₂)

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)58.3058.25
Hydrogen (H)4.894.92
Nitrogen (N)5.675.61
Phosphorus (P)12.5312.48
Oxygen (O)18.6118.74

Computational and Theoretical Investigations of Anilino Phenoxy Phosphinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) has become a primary method for studying the reaction mechanisms of organophosphorus compounds due to its balance of accuracy and computational cost. rsc.orgsamipubco.com DFT calculations are used to map potential energy surfaces, allowing researchers to identify the most likely pathways for a chemical reaction. This involves optimizing the geometries of reactants, products, intermediates, and transition states. researchgate.net

DFT can also elucidate the electronic effects of substituents on reactivity. The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of a molecule, respectively. researchgate.netresearchgate.net In studies of similar aniline (B41778) derivatives, DFT calculations have been crucial in understanding how different functional groups alter the electron density and, consequently, the molecule's reactivity. samipubco.com

Table 1: Examples of DFT Functionals and Basis Sets in Related Studies

Study Subject DFT Functional Basis Set Application Reference
α-Aminophosphonate Synthesis B3LYP 6-31+G** Calculation of reaction pathway energy diagrams. rsc.org
α-Cyanophosphonate Synthesis M062X def2svp Optimization of intermediates and transition states. researchgate.net
Pyridinyl & Pyrimidinyl Phosphonates B3LYP, CAM-B3LYP 6-311++G(d,p) Calculation of electronic properties and UV-Vis spectra. ijcce.ac.ir
Aniline Derivatives ωB97X-D 6-31G(d,p) Optimization of reactants, products, and transition states. nih.gov
Bamberger Rearrangement B3LYP 6-311+G(d,p) Tracing reaction paths and characterizing transition states. researchgate.net

While DFT is widely used, ab initio and semi-empirical methods also play important roles in computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and Configuration Interaction (CI), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, though often at a significant computational expense.

Ab initio calculations at the CIS (Configuration Interaction Singles) level have been performed to elucidate the geometry of the two lowest ππ* singlet states of aniline, a core moiety of anilino(phenoxy)phosphinate. researchgate.net Such studies provide a detailed picture of how the molecule's geometry changes upon electronic excitation. researchgate.net For other related molecules, like N-(2-phenoxyethyl)aniline derivatives, ab initio calculations have offered insights into their geometrical and electronic properties. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a faster but less accurate alternative. They can be useful for preliminary studies of very large molecular systems where higher-level calculations are not feasible.

Molecular Dynamics Simulations for Conformational Analysis

A molecule like this compound is not static; it possesses conformational flexibility, particularly around its single bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these dynamic motions over time. unipa.it By simulating the movements of atoms according to the principles of classical mechanics, MD provides a detailed view of the conformational landscape available to a molecule. mdpi.comnih.gov

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. nih.gov Studies comparing different force fields, such as Amber and CHARMM, for phosphorylated peptides have shown that the choice can significantly impact the resulting conformational ensembles. nih.govmdpi.com For example, the CHARMM36m force field was found to produce more compact conformations with a higher propensity for salt bridges compared to the Amber ff99SB-ILDN force field. nih.govmdpi.com Such findings are relevant for this compound, as intramolecular hydrogen bonding and electrostatic interactions would be key in determining its preferred conformations. These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different solvent environments. mdpi.com

Table 2: Force Field Comparison in Simulations of Related Phosphorylated Molecules

Force Field Observed Characteristics Key Findings Reference
Amber ff99SB-ILDN Produces more extended conformational ensembles. Differences with CHARMM36m are largest when charged residues are well-separated. nih.govmdpi.com
CHARMM36m Consistently produces more compact conformations with more stable salt bridges and bends. May overestimate the compactness of the molecular structure. nih.govmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, these methods can help assign experimental spectra or predict the spectra of unknown molecules.

For phosphonate (B1237965) compounds containing pyridine (B92270) and pyrimidine (B1678525) rings, time-dependent DFT (TD-DFT) calculations have been successfully used to predict their UV-Visible absorption spectra in different solvents. ijcce.ac.ir The results showed good agreement with experimental data. ijcce.ac.ir The same study also used the Gauge-Independent Atomic Orbital (GIAO) method to calculate ¹H and ¹³C NMR chemical shifts, which correlated well with the experimental values. ijcce.ac.ir Similarly, DFT calculations have been used to assist in the assignment of complex vibrational modes in the infrared spectra of N-(2-phenoxyethyl)aniline derivatives. researchgate.net These computational approaches would be directly applicable to predicting the IR, UV-Vis, and NMR spectra of this compound and its analogues.

Theoretical Studies of Transition States and Intermediates in Phosphinate Reactions

Understanding the structure of high-energy transition states and short-lived intermediates is key to deciphering reaction mechanisms. Computational chemistry is often the only way to characterize these transient species. Transition states are located on the potential energy surface as first-order saddle points and are confirmed by the presence of a single imaginary vibrational frequency. researchgate.netnih.gov

Theoretical studies on reactions involving similar structural motifs have provided significant mechanistic insights. For instance, in the anilinolysis of certain phosphinic chlorides, a concerted mechanism involving a hydrogen-bonded, four-center type transition state has been proposed based on computational and kinetic data. researchgate.net In another example, DFT calculations on the Bamberger rearrangement of N-phenylhydroxylamine identified a key "aniline dication-like" transition state, challenging previous assumptions about the reaction proceeding through a nitrenium ion intermediate. researchgate.net Furthermore, phosphonate analogues have been designed and studied as stable mimics of the tetrahedral reaction intermediates found in enzyme-catalyzed reactions, allowing for detailed structural analysis. nih.gov These examples demonstrate the power of theoretical methods to capture the fleeting structures that govern chemical reactivity in phosphinate-related systems.

In Silico Design and Prediction of Novel this compound Analogues

The computational tools described in the preceding sections provide a powerful platform for the in silico design of novel molecules. By modifying the structure of this compound virtually and recalculating its properties, researchers can screen for new analogues with enhanced or targeted characteristics before undertaking costly and time-consuming laboratory synthesis.

For example, DFT calculations could be used to predict how substituting different groups on the aniline or phenoxy rings would affect the molecule's electronic properties, such as its HOMO-LUMO gap, and therefore its reactivity or photophysical behavior. ijcce.ac.ir Molecular dynamics simulations could then be employed to analyze the conformational preferences of these new analogues and to predict how they might interact with a biological target, such as an enzyme active site. unipa.it This workflow, combining quantum mechanics and molecular mechanics, allows for the rational design of new compounds. By building a virtual library of this compound derivatives and computationally screening them for desired attributes, the design process for new functional materials or potential therapeutic agents can be significantly accelerated.

Anilino Phenoxy Phosphinate in Advanced Chemical Applications

Catalytic Applications of Anilino(phenoxy)phosphinate Derivatives

The catalytic potential of this compound derivatives is rooted in the versatile chemistry of the phosphorus center, which can be tailored for various catalytic transformations. The presence of both nitrogen and oxygen substituents allows for fine-tuning of the electronic and steric properties of the molecule, making it a promising candidate for several catalytic applications.

Organocatalytic Roles of Chiral Phosphinates and Phosphoramidates

Chiral phosphines and their derivatives have emerged as powerful tools in asymmetric organocatalysis. beilstein-journals.orgnih.gov These catalysts operate through nucleophilic addition to electrophilic starting materials, creating chiral intermediates that guide the formation of enantiomerically enriched products. The design of multifunctional chiral phosphines, incorporating features like hydrogen-bonding donors, has been shown to enhance both reactivity and enantioselectivity. beilstein-journals.org

While specific research on the organocatalytic applications of chiral this compound is not yet prevalent, the principles established for other chiral phosphinates and phosphoramidates suggest a promising future. A chiral variant of this compound could be synthesized, for instance, by using chiral anilines or phenols, or by introducing chirality at the phosphorus center itself. Such a molecule could potentially catalyze a range of reactions, including asymmetric annulations, Michael additions, and Morita-Baylis-Hillman reactions. beilstein-journals.orgnih.gov

The development of chiral phosphine (B1218219) oxides as organocatalysts further supports the potential of this compound derivatives. rsc.org Although less explored than their phosphine counterparts, chiral phosphine oxides have demonstrated utility in stereoselective transformations. rsc.org The this compound structure is analogous to these systems and could be similarly exploited.

Table 1: Examples of Chiral Phosphorus-Based Organocatalysts and Their Applications

Catalyst TypeExample Reaction(s)Potential Role of Chiral this compound
Chiral PhosphinesAsymmetric [3+2] and [4+2] annulations, Michael additionsCould act as a multifunctional catalyst with tunable steric and electronic properties.
Chiral Phosphine OxidesStereoselective additions to iminesThe P=O group could act as a Lewis basic site, activating substrates.
Chiral Phosphoric AcidsAsymmetric reductions and alkylationsDerivatives could be designed to act as Brønsted acid catalysts. mdpi.com
Chiral PhosphoramiditesAsymmetric conjugate additionsThe anilino moiety could mimic the role of the amino group in phosphoramidites.

Ligand Design for Transition Metal Catalysis

Phosphine-containing molecules are fundamental ligands in transition metal catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. tcichemicals.comnih.gov The efficacy of these catalysts is highly dependent on the electronic and steric properties of the phosphine ligand. This compound derivatives offer a modular scaffold for ligand design.

The anilino and phenoxy groups can be substituted with various functional groups to systematically tune the ligand's properties. For example, electron-donating or electron-withdrawing groups on the aryl rings would directly influence the electron density at the phosphorus center, thereby affecting its coordination to a metal and the catalytic activity of the resulting complex. tcichemicals.com This tunability is crucial for optimizing catalysts for specific reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. nih.govresearchgate.net

Furthermore, the bidentate or even tridentate coordination potential of appropriately functionalized this compound derivatives could lead to more stable and selective catalysts. The development of phenoxy-imine and phenoxy-azo ligands for polymerization catalysis showcases the utility of such structural motifs. nih.govrsc.org

Table 2: Key Parameters in Phosphine Ligand Design for Catalysis

ParameterInfluence on CatalysisPotential for this compound
Electronic Properties Affects the oxidative addition and reductive elimination steps.Tunable by substituents on the anilino and phenoxy rings.
Steric Hindrance Influences the coordination number and geometry of the metal center, impacting selectivity.Can be controlled by the choice of substituents on the aryl rings.
Bite Angle (for bidentate ligands) A key factor in determining the geometry and reactivity of the metal complex.Bidentate derivatives could be designed to achieve specific bite angles.
Chirality Enables enantioselective catalysis.Can be introduced at the phosphorus center or on the anilino/phenoxy groups.

Exploration of Lewis Acid Catalysis by Phosphorus Centers

While phosphorus compounds are traditionally viewed as Lewis bases, the phosphorus center in certain environments can exhibit Lewis acidic character. rsc.org Phosphonium (B103445) cations, for instance, derive their reactivity from a low-lying σ* orbital and can catalyze a variety of organic transformations. rsc.org The Lewis acidity of the phosphorus center can be enhanced by the presence of electron-withdrawing groups.

In this compound, the electronegative oxygen and nitrogen atoms attached to the phosphorus could enhance its electrophilicity, making it a potential Lewis acid catalyst. This Lewis acidity could be further tuned by modifying the substituents on the anilino and phenoxy rings. Such a catalyst could be employed in reactions like Friedel-Crafts alkylations, hydrosilylations, and deoxygenations. The development of phosphonium dications as highly reactive Lewis acid catalysts underscores the potential of this approach. rsc.org

Applications in Materials Science and Engineering

The structural features of this compound also make it an attractive building block for advanced materials. Its ability to be incorporated into polymeric structures and to act as a linker in coordination polymers opens up possibilities in materials with tailored properties.

Integration into Polymer Systems as Modifiers or Hardeners

Phosphorus-containing compounds are widely used as additives in polymers to enhance properties such as flame retardancy and mechanical strength. acs.orgfree.frresearchgate.net Phosphinates, in particular, have been investigated as effective flame retardants for engineering plastics like polyamides and polyesters. researchgate.net They can act in the condensed phase by promoting char formation, which insulates the underlying material from the flame. researchgate.net

This compound could be incorporated into polymer matrices either as an additive or as a reactive comonomer. As an additive, its phosphorus and nitrogen content could contribute synergistically to flame retardancy. nih.govcapes.gov.br If functionalized with polymerizable groups (e.g., vinyl or acrylic moieties), it could be covalently integrated into the polymer backbone, leading to permanent modification and preventing leaching of the additive over time. nih.govgoogle.com

Moreover, phosphonate-based additives have been shown to act as "molecular fortifiers" or hardeners in epoxy resins, improving their mechanical properties. acs.orgresearchgate.net The rigid aromatic structure of this compound suggests it could impart similar reinforcing effects.

Design of Metal Phosphonate (B1237965) and Phosphinate Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Phosphonate and phosphinate groups have been successfully employed as alternative linkers to the more common carboxylates, often resulting in MOFs with enhanced thermal and chemical stability. nih.gov

This compound, particularly in a difunctional form (e.g., with two phosphinate groups), could serve as a novel linker for the synthesis of MOFs. The anilino and phenoxy groups, which would project into the pores of the resulting framework, offer opportunities for post-synthetic modification or for creating specific host-guest interactions. nih.gov For example, the anilino group could be a site for further chemical reactions or could act as a basic site within the pore.

The ability to tune the chemical environment within the pores of a MOF is critical for applications in gas storage, separation, and catalysis. The use of functionalized phosphinate linkers has already been shown to improve the adsorption of pollutants from water. nih.gov this compound-based MOFs could therefore be designed for targeted applications by leveraging the functionality of the anilino and phenoxy groups.

Table 3: Comparison of Linkers for Metal-Organic Frameworks

Linker TypeCommon ExamplesAdvantagesPotential of this compound Linker
CarboxylatesTerephthalic acid, Trimesic acidWell-established chemistry, diverse topologies.-
PhosphonatesPhenylphosphonic acidHigher thermal and chemical stability than carboxylates.Could offer similar or enhanced stability.
PhosphinatesDiphenylphosphinic acidRobust frameworks, potential for pore functionalization. nih.govThe anilino and phenoxy groups provide inherent functionality for tuning pore chemistry and for post-synthetic modification.

Insufficient Information to Generate Article on "this compound"

Detailed searches for the chemical compound "this compound" have yielded insufficient specific data to construct the requested scientific article. While general information on related phosphinate and phosphonate compounds is available, literature directly addressing the synthesis, properties, and applications of this compound, particularly in the specified contexts, is not readily accessible.

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Anilino(phenoxy)phosphinates as Scaffolds in Medicinal Chemistry Research:While phosphinates, in general, are recognized as important scaffolds in medicinal chemistry, and the phenoxy group is considered a privileged structure in drug design, the specific use of the this compound scaffold is not well-documented in the search results.nih.govGeneral discussions on scaffold discovery and the use of various phosphorus-containing compounds do not provide the necessary detail on this specific molecule.

Exploration of Phosphinate Derivatives as Bioisosteres for Carboxylic Acids:The concept of using phosphinates as bioisosteres for carboxylic acids is a known strategy in drug design.frontiersin.orgnih.govHowever, the search did not yield specific studies exploring this compound derivatives for this purpose. The literature covers other phosphonate and phosphinate structures as carboxylic acid mimics.researchgate.net

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Table of Mentioned Chemical Compounds

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Future Research Directions and Challenges in Anilino Phenoxy Phosphinate Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge and a significant area for future research in anilino(phenoxy)phosphinate chemistry is the development of new and sustainable methods for their synthesis. Traditional routes often rely on harsh reagents and produce significant waste, making them less desirable from an environmental and economic perspective. Future efforts will likely focus on "green" chemistry principles to create more efficient and eco-friendly synthetic pathways.

One of the most established methods for forming the P-N bond in related phosphonamidates is the Atherton-Todd reaction. nih.gov However, this reaction often utilizes chlorinated solvents like carbon tetrachloride, which are now heavily restricted. A key research direction will be the development of modified Atherton-Todd protocols that employ greener solvents and activating agents.

Transition metal-catalyzed cross-coupling reactions present a powerful and versatile alternative for P-N bond formation. nih.gov These methods offer the advantage of using readily available starting materials and proceeding under milder conditions. Future research will likely explore a broader range of catalysts, including those based on earth-abundant metals, to improve the efficiency and substrate scope of these reactions for the synthesis of anilino(phenoxy)phosphinates. The use of phosphinates as precursors in these catalytic cycles is a particularly promising avenue, potentially offering improved stability, lower toxicity, and higher atom economy compared to traditional phosphorus trichloride-based syntheses. mdpi.comrsc.org

Synthetic RouteKey Features & AdvantagesChallenges & Future Research
Modified Atherton-Todd Well-established for P-N bond formation.Replacement of hazardous chlorinated solvents; development of greener activating agents.
Transition Metal Catalysis High efficiency, mild conditions, broad substrate scope.Exploration of earth-abundant metal catalysts; optimization for specific this compound targets.
Azide-based Routes Can offer alternative pathways to P-N bond formation. nih.govManagement of potentially hazardous azide (B81097) intermediates; improving reaction efficiency.
Ultrasound/Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, reduced energy consumption.Scaling up reactions; optimizing conditions for a wide range of this compound derivatives.
One-Pot Procedures Increased efficiency, reduced waste and purification steps.Controlling selectivity in multi-step sequences; ensuring compatibility of reagents.

Advanced Mechanistic Investigations Utilizing In Situ Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of anilino(phenoxy)phosphinates is crucial for the rational design of improved synthetic methods and novel applications. The transient nature of many intermediates in organophosphorus reactions makes their study challenging. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe these reaction pathways in real-time.

31P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying phosphorus-containing compounds due to the high natural abundance and sensitivity of the ³¹P nucleus. acs.orgnih.gov In situ ³¹P NMR monitoring can provide detailed information about the formation of intermediates, the kinetics of a reaction, and the presence of side products. nih.gov For instance, in the synthesis of anilino(phenoxy)phosphinates, this technique could be used to follow the conversion of starting materials and identify key intermediates, such as phosphonium (B103445) salts or pentacoordinate phosphorus species, providing critical insights into the reaction mechanism. mdpi.commdpi.com The development of benchtop NMR spectrometers is also making this powerful technique more accessible for routine reaction monitoring. youtube.comyoutube.comnih.gov

In situ Fourier-Transform Infrared (FTIR) spectroscopy offers a complementary approach by monitoring changes in the vibrational modes of reacting molecules. nih.govphosphonates.org This technique is particularly useful for tracking the formation and consumption of functional groups. In the context of this compound chemistry, in situ FTIR could be employed to observe the appearance of the P=O stretching vibration and the disappearance of P-H or P-Cl bonds, providing real-time kinetic data. wikipedia.orgnih.govrsc.org Attenuated Total Reflectance (ATR)-FTIR is especially valuable for monitoring reactions in solution without the need for complex sample preparation. nih.gov

By combining these in situ techniques with computational modeling, a more complete picture of the reaction landscape can be constructed. This integrated approach will be instrumental in unraveling the complex mechanistic details of this compound chemistry.

In Situ TechniqueInformation GainedFuture Applications in this compound Chemistry
³¹P NMR Spectroscopy Identification of phosphorus-containing intermediates, reaction kinetics, product distribution. acs.orgnih.govnih.govElucidating the mechanism of novel synthetic routes, studying ligand exchange processes in catalytic cycles.
In situ FTIR Spectroscopy Real-time tracking of functional group transformations, reaction progress monitoring. nih.govphosphonates.orgInvestigating the kinetics of P-N bond formation, studying the interaction of anilino(phenoxy)phosphinates with surfaces.
Raman Spectroscopy Complementary vibrational information, suitable for aqueous systems.Mechanistic studies in aqueous media, analysis of solid-state transformations.
UV-Vis Spectroscopy Monitoring of chromophoric species, determination of reaction kinetics.Following reactions involving colored reactants or products, studying charge-transfer complexes.

Exploration of Novel Catalytic Functions and Asymmetric Catalysis

The structural features of anilino(phenoxy)phosphinates, particularly the presence of a chiral phosphorus center and the potential for functionalization of the anilino and phenoxy groups, make them highly promising candidates for applications in catalysis. A significant future research direction will be the exploration of their utility as both organocatalysts and as ligands in transition metal catalysis.

The field of organocatalysis has seen exponential growth, and phosphorus-based catalysts have emerged as a powerful subclass. acs.orgmdpi.com Chiral phosphoric acids, for example, are highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. wikipedia.org There is a compelling opportunity to investigate whether chiral anilino(phenoxy)phosphinic acids (the hydrolyzed form of the esters) can function as a new class of chiral Brønsted acid catalysts. The ability to tune the steric and electronic properties of the anilino and phenoxy moieties could allow for the fine-tuning of the catalyst's reactivity and selectivity.

In the realm of asymmetric transition metal catalysis , chiral phosphoramidites have established themselves as "privileged ligands," demonstrating exceptional performance in a variety of reactions. nih.gov The structural similarity of anilino(phenoxy)phosphinates to phosphoramidites suggests that they could also serve as effective chiral ligands. The phosphorus atom can coordinate to a metal center, while the chiral environment created by the substituents can induce high levels of enantioselectivity in the catalyzed reaction. Future research will involve the synthesis of libraries of chiral anilino(phenoxy)phosphinates and screening their performance as ligands in important catalytic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions. nih.gov The modular nature of their synthesis would allow for rapid diversification and optimization of the ligand structure for specific applications. rsc.org

Furthermore, the development of multifunctional catalysts, where the this compound scaffold incorporates additional functional groups capable of secondary interactions with the substrate, represents an exciting frontier. rsc.org This approach, inspired by the efficiency of enzymes, could lead to catalysts with enhanced activity and selectivity.

Catalytic ApplicationPotential Role of Anilino(phenoxy)phosphinatesFuture Research Focus
Asymmetric Organocatalysis Chiral Brønsted acids or Lewis bases.Synthesis of enantiopure anilino(phenoxy)phosphinic acids and their evaluation in asymmetric transformations.
Transition Metal Catalysis Chiral ligands for enantioselective reactions. nih.govDesign and synthesis of this compound ligand libraries for high-throughput screening in various catalytic reactions.
Multifunctional Catalysis Scaffolds incorporating additional catalytic sites. rsc.orgIntroduction of hydrogen-bond donors/acceptors or other functional groups onto the anilino or phenoxy rings.
Phase Transfer Catalysis Chiral phosphonium salts derived from anilino(phenoxy)phosphinates. nih.govSynthesis of quaternary phosphonium salts and their application in asymmetric phase transfer reactions.

Rational Design of this compound-Based Advanced Materials with Tailored Properties

The unique chemical and physical properties of organophosphorus compounds make them valuable building blocks for the creation of advanced materials. The rational design of materials based on the this compound scaffold is a promising area for future research, with potential applications ranging from flame retardants to biocompatible polymers and porous materials.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants, often as replacements for halogenated alternatives. nih.govmdpi.comnih.gov The phosphorus-containing core of anilino(phenoxy)phosphinates can impart flame retardant properties to polymeric materials. Future research will focus on incorporating these units into polymer backbones or using them as additives to create new, effective, and potentially less toxic flame-retardant materials. The anilino and phenoxy groups offer handles for chemical modification to enhance compatibility with different polymer matrices and to potentially introduce synergistic flame-retardant effects.

Biomaterials: Phosphorus-containing polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. acs.orgyoutube.com Polymers incorporating phosphonate (B1237965) or phosphonamidate functionalities have been explored for drug delivery and tissue engineering. This compound-based polymers could be designed to have tunable degradation rates and to release therapeutic agents in a controlled manner. The anilino group, for instance, could be derived from a biologically active amine.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. While most MOFs are based on carboxylate linkers, there is growing interest in using phosphonate and phosphinate linkers to create more robust and functional materials. nih.govrsc.org The stronger bonding of phosphinates to metal centers can lead to MOFs with enhanced thermal and chemical stability. mdpi.com Diphosphinate linkers containing anilino and phenoxy groups could be synthesized and used to construct novel MOFs with tailored pore environments and functionalities, potentially for selective adsorption or catalysis. wikipedia.org

Material TypeRole of this compoundFuture Research Directions
Flame Retardants Phosphorus-containing core provides flame retardancy. nih.govmdpi.comnih.govSynthesis of polymerizable this compound monomers; evaluation of their effectiveness in various polymer matrices.
Biocompatible Polymers Tunable biodegradability and potential for drug conjugation. acs.orgyoutube.comDevelopment of this compound-based polymers for controlled drug release and tissue engineering scaffolds.
Metal-Organic Frameworks (MOFs) Stable and functional building blocks for porous materials. nih.govmdpi.comwikipedia.orgrsc.orgDesign of novel this compound-based linkers for the synthesis of robust and functional MOFs.
Functional Coatings Adhesion promotion and corrosion resistance.Investigation of anilino(phenoxy)phosphinates as surface modifiers for metals and other materials.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and development of new molecules and materials. In the context of this compound chemistry, this integrated approach holds immense potential for overcoming many of the current challenges.

Computational Screening and Design: High-throughput computational screening can be employed to rapidly evaluate large virtual libraries of this compound derivatives for desired properties. nih.gov For example, density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of potential organocatalysts, allowing researchers to prioritize the most promising candidates for synthesis. nih.govrsc.orgrsc.org Similarly, molecular dynamics simulations can be used to model the interaction of this compound-based ligands with metal centers or the binding of drug molecules to polymeric carriers, providing insights that can guide experimental design.

Mechanistic Elucidation: Computational chemistry is an invaluable tool for investigating reaction mechanisms that are difficult to probe experimentally. acs.org By calculating the energies of transition states and intermediates, it is possible to map out the most likely reaction pathways for the synthesis of anilino(phenoxy)phosphinates. This information can then be used to optimize reaction conditions and to design more efficient synthetic routes.

Prediction of Properties: Computational methods can also be used to predict a wide range of physical and chemical properties of anilino(phenoxy)phosphinates, such as their spectroscopic signatures (NMR, IR), solubility, and stability. mdpi.com This predictive capability can greatly aid in the characterization of newly synthesized compounds and in the design of materials with specific, tailored properties. The in silico prediction of toxicity is also a growing area of importance for ensuring the safety of new chemical entities. nih.govyoutube.com

The future of this compound chemistry will likely involve a close feedback loop between computational prediction and experimental validation. This iterative process will enable a more rational and efficient approach to the discovery of new compounds and applications, reducing the time and resources required for traditional trial-and-error experimentation.

Area of IntegrationComputational ApproachExperimental Validation
Catalyst Design DFT calculations of catalyst-substrate interactions, prediction of enantioselectivity. rsc.orgSynthesis of predicted catalysts and testing in asymmetric reactions.
Materials Science Molecular dynamics simulations of polymer properties or MOF structures.Synthesis and characterization of the designed materials (e.g., flame retardancy, porosity).
Reaction Optimization Calculation of reaction pathways and transition state energies. acs.orgExperimental verification of predicted optimal reaction conditions (temperature, solvent, catalyst).
Spectroscopic Analysis Prediction of NMR and IR spectra. mdpi.comComparison of calculated spectra with experimental data for structural confirmation.

Synthesis and Application of Structurally Complex this compound Architectures

Moving beyond simple monomeric structures, the incorporation of this compound moieties into more complex molecular architectures represents a significant and exciting challenge for future research. The development of synthetic methodologies to create macromolecules, dendrimers, and supramolecular assemblies based on this versatile building block will open up new avenues for advanced materials and functional systems.

Polymers and Dendrimers: The synthesis of polymers with this compound units in the backbone or as side chains could lead to materials with a unique combination of properties. nih.gov For instance, such polymers could exhibit enhanced thermal stability, flame retardancy, and specific binding capabilities depending on the functional groups present on the anilino and phenoxy rings. Dendrimers, which are highly branched, tree-like molecules, offer a high density of functional groups on their periphery. youtube.comnih.gov this compound-based dendrimers could be designed for applications in drug delivery, where the core could encapsulate a therapeutic agent and the surface could be functionalized for targeting specific cells or tissues. mdpi.comnih.gov

Macrocycles and Cryptands: The synthesis of macrocyclic and cryptand structures containing the this compound motif is another challenging yet rewarding research direction. acs.org These complex architectures are known for their ability to selectively bind ions and small molecules. By tailoring the size and shape of the macrocyclic cavity and by introducing specific functional groups, it may be possible to create novel sensors for environmentally or biologically important species.

Supramolecular Assemblies: The anilino and phenoxy groups in these compounds provide opportunities for directed, non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions can be harnessed to control the self-assembly of this compound molecules into well-defined supramolecular structures, such as fibers, gels, or liquid crystals. youtube.comwikipedia.org The ability to control the assembly of these molecules on the nanoscale could lead to the development of new "smart" materials with responsive properties. The Staudinger ligation, a powerful tool for forming amide bonds, could also be adapted for the synthesis of complex phosphonamidate-containing peptidomimetics and macrocycles. rsc.org

The successful synthesis of these complex architectures will require the development of robust and efficient synthetic methodologies. Overcoming the steric hindrance associated with building up large, three-dimensional structures around the phosphorus center will be a key challenge. However, the potential rewards in terms of novel materials and applications make this a compelling area for future exploration.

Complex ArchitectureSynthetic StrategyPotential Applications
Polymers (Co)polymerization of functionalized monomers. nih.govFlame retardants, biocompatible materials, functional coatings.
Dendrimers Convergent or divergent synthesis approaches. youtube.comnih.govDrug delivery systems, catalysts, nanoscale reactors. mdpi.comnih.gov
Macrocycles & Cryptands High-dilution cyclization reactions. acs.orgIon sensors, molecular recognition, catalysis.
Supramolecular Assemblies Self-assembly driven by non-covalent interactions. nih.govyoutube.comwikipedia.orgSmart materials, gels, liquid crystals, biomimetic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.